molecular formula C18H16O4 B14447850 (1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol CAS No. 77255-42-6

(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol

Cat. No.: B14447850
CAS No.: 77255-42-6
M. Wt: 296.3 g/mol
InChI Key: ZCFVVVKVNJPHDJ-MLHJIOFPSA-N
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Description

(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a chiral organic compound with four hydroxyl groups attached to a tetrahydrochrysene backbone. This compound is notable for its stereochemistry, which is defined by the specific spatial arrangement of its atoms, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multiple steps, including the formation of the tetrahydrochrysene core and subsequent hydroxylation. One common method involves the use of cyclopentadiene and sodium periodate in a methanol-water mixture, followed by oxidation with osmium tetroxide and reduction with palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of specific catalysts and solvents to enhance the efficiency of each step in the synthetic route .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of four hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

77255-42-6

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol

InChI

InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m0/s1

InChI Key

ZCFVVVKVNJPHDJ-MLHJIOFPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H]([C@@H]([C@H]4O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O

Origin of Product

United States

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